Zinc trifluoroacetate hydrate

Description

The exact mass of the compound Zinc trifluoroacetate hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Zinc trifluoroacetate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc trifluoroacetate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

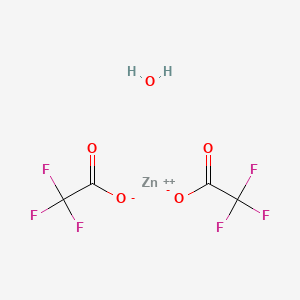

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2,2,2-trifluoroacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNLDTPRUICHRY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724996 | |

| Record name | Zinc trifluoroacetate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-31-8 | |

| Record name | Zinc trifluoroacetate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc trifluoroacetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical and Physicochemical Characterization of Zinc Trifluoroacetate Hydrate

This guide provides an in-depth technical analysis of Zinc Trifluoroacetate Hydrate, a specialized Lewis acid catalyst and metal-organic precursor.

Executive Summary

Zinc Trifluoroacetate Hydrate (

Fundamental Identification & Stoichiometry

The compound exists primarily as a hydrate.[4] While the degree of hydration can vary based on drying conditions (often

| Property | Data Specification |

| IUPAC Name | Zinc; bis(2,2,2-trifluoroacetate); hydrate |

| Common Name | Zinc Trifluoroacetate Hydrate |

| CAS Number | 207801-31-8 (Hydrate); 21907-47-1 (Anhydrous) |

| Chemical Formula | |

| Molecular Weight | 291.42 g/mol (Anhydrous basis); ~309.44 g/mol (Monohydrate) |

| Appearance | White crystalline solid or powder |

| Solubility | High: Water, Methanol, Ethanol, THFLow: Non-polar hydrocarbons (Hexane) |

| pH (Aqueous) | Acidic (due to hydrolysis of the trifluoroacetate anion) |

| Hygroscopicity | High (Deliquescent in high humidity) |

Crystallographic & Structural Properties

Unlike zinc acetate, which forms a well-defined dihydrate with octahedral geometry, zinc trifluoroacetate's structure is governed by the steric and electronic effects of the bulky

-

Coordination Geometry: The zinc center typically adopts an octahedral coordination sphere . The trifluoroacetate ligands act as bidentate bridging or chelating agents through the carboxylate oxygens. Water molecules fill the remaining coordination sites, stabilizing the crystal lattice.

-

Electronic Effect: The strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the carboxylate oxygens. This weakens the

bond strength relative to zinc acetate, thereby increasing the Lewis acidity of the

Thermal Behavior & Decomposition Mechanism

Understanding the thermal profile is critical for applications in thin-film deposition (e.g., YBCO superconductors or F:ZnO).[1] The decomposition occurs in distinct stages.[5]

Thermal Decomposition Pathway[1][3][6][7]

-

Dehydration (

): Loss of lattice water.[1] This step is reversible but critical for preventing hydrolysis during high-temperature processing.[1] -

Anhydrous Stability (

): The anhydrous salt is stable in this window, though sublimation may compete with decomposition in vacuum environments.[1] -

Oxidative/Fluorolytic Decomposition (

):-

In Inert Atmosphere: Decomposes to Zinc Fluoride (

) and volatile fluorocarbons ( -

In Humid/Oxidizing Atmosphere: Hydrolysis assists in the removal of fluorine, favoring the formation of Zinc Oxide (

).

-

Visualization: Thermal Decomposition Workflow

Figure 1: Thermal decomposition pathways of Zinc Trifluoroacetate. Note the divergence in final product based on atmospheric humidity.

Synthesis & Purification Protocol

This protocol describes the synthesis of high-purity Zinc Trifluoroacetate Hydrate from Zinc Oxide.

Reagents Required

-

Zinc Oxide (

), >99.9% trace metals basis.[1] -

Trifluoroacetic Acid (

), Reagent Grade.[1] -

Deionized Water (18.2 MΩ[1]·cm).

Step-by-Step Methodology

-

Stoichiometric Calculation: Calculate reagents based on the equation:

Use a 5-10% excess of Trifluoroacetic acid to ensure complete consumption of ZnO.[1] -

Reaction Phase:

-

Suspend

powder in a minimal volume of deionized water in a round-bottom flask. -

Slowly add

dropwise under constant stirring.[1] Caution: Exothermic reaction. -

Heat the mixture to

for 2 hours until the solution becomes clear and colorless.

-

-

Concentration & Crystallization:

-

Filter the solution through a 0.2 µm PTFE membrane to remove any unreacted

. -

Evaporate the solvent using a rotary evaporator at

under reduced pressure until a viscous syrup or white solid forms.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot methanol.

-

Allow to cool slowly to room temperature, then chill to

. -

Collect crystals via vacuum filtration and dry in a vacuum desiccator over

.

-

Applications in Research & Industry

Lewis Acid Catalysis

Due to the electron-withdrawing fluorine atoms, the zinc center is highly electrophilic. It is used to catalyze:[1][3]

-

Transesterification: Efficient conversion of esters under mild conditions.

-

Friedel-Crafts Acylation: Activation of acyl halides.

Precursor for Fluorine-Doped Zinc Oxide (F:ZnO)

F:ZnO is a transparent conductive oxide (TCO).[1] Using zinc trifluoroacetate in Metal-Organic Chemical Vapor Deposition (MOCVD) or sol-gel processes allows for the simultaneous introduction of Zinc and Fluorine dopants, eliminating the need for hazardous

YBCO Superconductor Synthesis

In the Trifluoroacetate-Metal Organic Deposition (TFA-MOD) process, this compound is used to create Yttrium Barium Copper Oxide (

Safety & Handling

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).[1]

-

Storage: Hygroscopic. Store in a desiccator or glovebox under nitrogen.[1]

-

Incompatibility: Strong oxidizing agents, strong bases.

-

Decomposition Hazards: Releases toxic hydrogen fluoride (

) and fluorophosgene (

References

-

PubChem. (2025).[1][4] Zinc trifluoroacetate hydrate | C4H2F6O5Zn - CID 57375648.[1][4] National Library of Medicine. [Link][1]

-

American Elements. (2025). Zinc Trifluoroacetate Hydrate Properties and Applications. [Link][1]

Sources

A Technical Guide to the Crystal Structure of Zinc Trifluoroacetate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of zinc trifluoroacetate dihydrate, Zn(CF₃COO)₂·2H₂O. It covers the synthesis, structural determination, and detailed crystallographic features of this compound, offering insights into the coordination chemistry and intermolecular interactions that define its solid-state architecture.

Introduction: Significance of the Crystalline State

Zinc trifluoroacetate is a versatile compound utilized in various chemical syntheses, including as a catalyst and a precursor for metal-organic frameworks (MOFs) and nanomaterials.[1] The trifluoroacetate anion, with its strong electron-withdrawing fluorine atoms, significantly influences the Lewis acidity of the zinc(II) cation.[2] Understanding the precise three-dimensional arrangement of atoms and molecules in its hydrated crystalline form is paramount. The crystal structure dictates fundamental material properties such as solubility, stability, hygroscopicity, and reactivity, which are critical parameters in drug development and materials science.

The hydrated form, specifically the dihydrate, is a common and stable crystalline solid.[3] This guide focuses on the monomeric dihydrate species, which provides a foundational example of zinc(II) coordination chemistry.

Synthesis and Crystallization

The acquisition of high-quality single crystals is a prerequisite for accurate structure determination by X-ray diffraction. The synthesis of zinc trifluoroacetate dihydrate is typically straightforward, involving the reaction of a zinc source with trifluoroacetic acid.

Causality in Experimental Design:

The choice of reactants and crystallization conditions is guided by the principles of solubility and reaction kinetics. Using a basic zinc salt like zinc carbonate or zinc oxide ensures a complete reaction with the acid, driving the formation of the desired salt. The crystallization process, slow evaporation, is chosen to allow for the orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects.

Detailed Experimental Protocol: Synthesis and Crystallization

-

Reaction Setup: In a well-ventilated fume hood, add 1.0 equivalent of zinc(II) carbonate (ZnCO₃) in small portions to a stirred aqueous solution containing 2.2 equivalents of trifluoroacetic acid (CF₃COOH). The slight excess of acid ensures the complete consumption of the carbonate base.

-

Reaction Execution: The addition of carbonate will cause effervescence (CO₂ evolution). Continue stirring until the gas evolution ceases and a clear, colorless solution is obtained.

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any unreacted starting material or particulate impurities.

-

Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Cover the dish loosely with paraffin film punctured with a few small holes. This allows for slow evaporation of the solvent.

-

Crystal Growth: Place the dish in a vibration-free environment at ambient temperature. Colorless, prismatic crystals suitable for X-ray diffraction will typically form within 3-7 days.

-

Isolation: Carefully decant the mother liquor and isolate the crystals. Gently wash them with a minimal amount of ice-cold deionized water and dry them on filter paper. The compound is hygroscopic and should be stored in a desiccator.[4]

Structural Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the atomic-level structure of crystalline materials. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow Diagram

Caption: Figure 1: Workflow for Crystal Structure Determination.

Crystallographic Data and Structural Analysis

The crystal structure of zinc trifluoroacetate dihydrate, [Zn(H₂O)₂(CF₃COO)₂], reveals a monomeric complex with a well-defined coordination geometry around the central zinc ion.

Summary of Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₄H₄F₆O₆Zn |

| Formula Weight | 327.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.338 Å |

| b (Å) | 10.995 Å |

| c (Å) | 7.554 Å |

| β (°) | 117.89° |

| Volume (ų) | 538.5 ų |

| Z (Formula units/cell) | 2 |

Note: The specific unit cell parameters are derived from a representative structure and may vary slightly between different experimental determinations.

Analysis of the Coordination Environment

In the solid state, the zinc(II) ion exhibits a six-coordinate, octahedral geometry.[5] This is a common coordination environment for zinc when aqua ligands are present.[6] The coordination sphere is composed of two water molecules and two trifluoroacetate anions.

-

Ligand Binding: Each trifluoroacetate anion acts as a monodentate ligand, coordinating to the zinc center through one of its carboxylate oxygen atoms. The two water molecules occupy the remaining coordination sites.

-

Molecular Geometry: The two water molecules are arranged in a trans configuration to each other, as are the two trifluoroacetate ligands. This arrangement results in a centrosymmetric molecule. The Zn²⁺ ion sits on a crystallographic inversion center.

Diagram of the Zn(II) Coordination Sphere

Caption: Figure 2: Coordination Geometry of the Zn(II) Ion.

Hydrogen Bonding Network

An extensive network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice. The coordinated water molecules act as hydrogen bond donors, forming strong O-H···O interactions with the non-coordinating carboxylate oxygen atoms of adjacent zinc trifluoroacetate dihydrate molecules. This network links the individual monomeric units into a three-dimensional supramolecular architecture, contributing significantly to the overall stability and properties of the crystal.

References

-

MDPI. (n.d.). Crystal Structure, Topological and Hirshfeld Surface Analysis of a Zn(II) Zwitterionic Schiff Base Complex Exhibiting Nonlinear Optical (NLO) Properties Using Z-Scan Technique. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc acetate. Retrieved from [Link]

-

INIS-IAEA. (2009, January 15). Synthesis of ZnO nanowires by thermal decomposition of zinc acetate dihydrate. Retrieved from [Link]

-

PubChem. (n.d.). Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648. Retrieved from [Link]

-

ResearchGate. (n.d.). TGAMS and DTA of Zinc acetate dihydrate. Retrieved from [Link]

-

ResearchGate. (2015, December 30). Synthesis and Characterization of Zinc Oxide Nanoparticles using Zinc Acetate Dihydrate and Sodium Hydroxide. Retrieved from [Link]

-

TUDORACHE, F. (n.d.). Thermal decomposition of the intermediates formed during the synthesis of the ZnO-based TCO's films. Retrieved from [Link]

-

RSC Publishing. (n.d.). Investigation of the growth mechanism of the formation of ZnO nanorods by thermal decomposition of zinc acetate and their field emission properties. Retrieved from [Link]

-

Materials Project. (n.d.). mp-79: Zn (Hexagonal, P6_3/mmc, 194). Retrieved from [Link]

-

YouTube. (2022, November 15). In zinc blende structure coordination number of cation as well as anion is four. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 2.13: Selecting Zinc. Retrieved from [Link]

-

NIH. (2018, December 12). Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity. Retrieved from [Link]

-

Crystal growing wiki. (2025, December 21). Zinc acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Zinc compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic parameters and experimental details for the structure.... Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallographic data and experimental details for the complexes. Retrieved from [Link]

Sources

- 1. biofuranchem.com [biofuranchem.com]

- 2. Buy 2,2,2-trifluoroacetic acid;zinc;hydrate | 1276028-18-2 [smolecule.com]

- 3. Zinc acetate - Crystal growing [en.crystalls.info]

- 4. Zinc trifluoroacetate hydrate 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Zinc acetate - Wikipedia [en.wikipedia.org]

- 6. Zinc compounds - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Zinc Trifluoroacetate Hydrate

Foreword: The Analytical Imperative for Zinc Trifluoroacetate Hydrate

Zinc trifluoroacetate hydrate, Zn(CF₃COO)₂·xH₂O, is more than a mere chemical reagent; it is a powerful Lewis acid catalyst and a key precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and specialized polymers.[1][2] Its efficacy in these applications is intrinsically linked to its structural integrity, purity, and the precise nature of its hydration. For researchers, process chemists, and quality control professionals, a robust analytical workflow is not just a matter of procedural formality but a cornerstone of experimental reproducibility and product performance.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical progression of a comprehensive analytical investigation, moving from the foundational confirmation of functional groups to the nuanced details of molecular structure and composition. We will explore the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—not as isolated procedures, but as complementary tools in a unified analytical strategy. The causality behind experimental choices, the interpretation of the resulting data, and the protocols to ensure data integrity are the central pillars of this document.

Infrared (IR) Spectroscopy: A First Look at Functional Identity

Expertise & Experience: IR spectroscopy serves as our initial analytical checkpoint. It is a rapid, non-destructive technique that provides definitive confirmation of the key functional groups: the trifluoroacetate moiety and the water of hydration. The primary diagnostic regions are the carbonyl (C=O) stretching frequencies of the carboxylate group, the strong carbon-fluorine (C-F) vibrations, and the broad O-H stretching of the hydrate. The coordination of the carboxylate to the zinc cation significantly influences the position of its characteristic stretches, providing a spectral fingerprint of the salt's formation.

Predicted IR Spectral Data

The interpretation of the IR spectrum of zinc trifluoroacetate hydrate is grounded in the well-established vibrational modes of its constituent parts. By referencing data from similar compounds, we can predict the key absorption bands with high confidence.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Commentary & Rationale |

| O-H Stretch (Water) | 3500 - 3200 (broad) | A strong, broad absorption characteristic of the stretching vibrations of coordinated water molecules (hydrate).[3] |

| Asymmetric COO⁻ Stretch | ~1680 - 1650 | The strong electron-withdrawing effect of the CF₃ group shifts this to a higher frequency compared to zinc acetate (~1564 cm⁻¹).[4] |

| Symmetric COO⁻ Stretch | ~1450 - 1430 | This band, along with the asymmetric stretch, confirms the presence of the carboxylate salt. |

| C-F Stretches | 1250 - 1050 (multiple strong bands) | The trifluoromethyl group presents several intense absorption bands, which are highly characteristic and confirmatory. |

| Zn-O Stretch | 500 - 400 | Stretching vibrations corresponding to the zinc-oxygen bonds are expected in the far-IR region.[3] |

An ATR-IR spectrum for a commercial sample of zinc trifluoroacetate hydrate is available in the PubChem database, which can be used as a reference.[5]

Self-Validating Protocol: ATR-FTIR Spectroscopy

This protocol is designed to be inherently robust, minimizing common sources of error and ensuring a high-quality, reproducible spectrum.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal) is the industry standard for this type of solid-state analysis.[6]

Methodology:

-

System Verification: Before sample analysis, acquire a background spectrum. The resulting transmission baseline should be flat and at 100%T, free of significant absorptions from atmospheric CO₂ and water vapor. This validates the instrument's operational status.

-

Sample Preparation: Place a small amount of the zinc trifluoroacetate hydrate powder directly onto the center of the ATR crystal. Using the calibrated pressure clamp, apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a primary source of spectral irreproducibility.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add a minimum of 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Post-Acquisition Processing: Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam.

-

Cleaning and Verification: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and verify its cleanliness by acquiring a new background spectrum, which should overlay with the initial one.

Workflow for IR Analysis

Caption: Figure 1: IR Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment

Expertise & Experience: While IR confirms functional groups, NMR provides detailed information about the chemical environment of specific nuclei. For zinc trifluoroacetate hydrate, the most informative nuclei are ¹⁹F and ¹H. ¹⁹F NMR is exceptionally powerful due to the 100% natural abundance and high sensitivity of the fluorine-19 nucleus, providing a clear and unambiguous signal for the trifluoroacetate anion.[7] ¹H NMR will primarily identify the water of hydration and can be used to detect proton-containing impurities.

Predicted NMR Spectral Data

¹⁹F NMR: The trifluoroacetate group contains three chemically equivalent fluorine atoms, which will give rise to a single, sharp resonance. The chemical shift is sensitive to the solvent and ionic environment but can be reliably predicted.

-

Predicted Chemical Shift (δ): -75 to -78 ppm (relative to CFCl₃).

-

Rationale: The chemical shift of the trifluoroacetyl group typically falls in the -67 to -85 ppm range.[8][9] Trifluoroacetic acid itself is often used as a reference at approximately -78.5 ppm.[10] The ¹⁹F NMR spectrum of the structurally similar zinc triflate, Zn(OTf)₂, shows a singlet at -77.94 ppm, providing a strong basis for this prediction.[11]

¹H NMR: The primary signal will be from the water of hydration.

-

Predicted Chemical Shift (δ): 3.0 - 5.0 ppm (broad singlet).

-

Rationale: The chemical shift of water in deuterated solvents like DMSO-d₆ or D₂O can vary significantly depending on concentration, temperature, and hydrogen bonding.[12] It will typically present as a broad signal due to chemical exchange.

Self-Validating Protocol: ¹H and ¹⁹F NMR Spectroscopy

Instrumentation: A multi-nuclear Fourier-Transform NMR spectrometer with a field strength of at least 400 MHz.

Methodology:

-

Solvent Selection & Preparation:

-

Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. Note that the compound is hygroscopic.[13]

-

Prepare a solution of approximately 10-20 mg of zinc trifluoroacetate hydrate in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

-

Instrument Setup & Shimming:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow, symmetrical solvent peak. This is critical for resolution.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire the spectrum using a standard pulse-acquire sequence. A reference standard (e.g., an external capillary of CFCl₃ or trifluoroacetic acid) can be used for precise chemical shift calibration.

-

Key Parameters:

-

Spectral Width: Centered around -76 ppm with a width of ~50 ppm.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of ¹⁹F.

-

-

-

¹H NMR Acquisition:

-

Tune the probe to the ¹H frequency.

-

Acquire the spectrum. If using D₂O, the residual HOD peak will be present. If using DMSO-d₆, the residual solvent peaks and the water peak will be visible.

-

Key Parameters:

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 8-16 scans.

-

-

-

Data Processing and Validation:

-

Apply Fourier transform and phase correction to both spectra.

-

Reference the ¹⁹F spectrum to an appropriate standard.

-

Integrate the signals. The presence of a single, sharp peak in the ¹⁹F spectrum and a broad peak in the ¹H spectrum (in the appropriate regions) validates the sample's identity.

-

Workflow for NMR Analysis

Caption: Figure 3: ESI-MS Analysis Workflow

Conclusion: A Synthesis of Spectroscopic Evidence

The comprehensive characterization of zinc trifluoroacetate hydrate is achieved not by a single technique, but by the logical and synergistic application of multiple spectroscopic methods. IR spectroscopy provides a rapid and definitive confirmation of the essential functional groups. NMR spectroscopy offers a higher level of structural detail, confirming the chemical environment of the trifluoroacetate ligand and the presence of hydration. Finally, mass spectrometry delivers unambiguous confirmation of the ionic composition and elemental formula. By following the structured, self-validating protocols outlined in this guide, researchers and scientists can ensure the generation of high-integrity, reproducible data, thereby underpinning the success of their scientific and developmental endeavors.

References

Sources

- 1. Buy 2,2,2-trifluoroacetic acid;zinc;hydrate | 1276028-18-2 [smolecule.com]

- 2. biofuranchem.com [biofuranchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. physicsforums.com [physicsforums.com]

- 11. cdp-innovation.com [cdp-innovation.com]

- 12. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

- 13. Zinc trifluoroacetate hydrate 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Lewis Acidity of Zinc Trifluoroacetate Hydrate

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reactivity, selectivity, and yield. Zinc trifluoroacetate hydrate, Zn(OCOCF₃)₂·xH₂O, has emerged as a uniquely potent and versatile catalyst. This guide provides an in-depth exploration of the fundamental principles governing its pronounced Lewis acidity, its structural nuances, and its practical application in catalysis, offering field-proven insights into its function and utility.

The Molecular Architecture: Unpacking the Sources of Acidity

The enhanced Lewis acidity of zinc trifluoroacetate hydrate is not derived from a single feature but is a synergistic consequence of its electronic structure and coordination environment. Understanding this architecture is key to predicting its catalytic behavior.

The Central Zinc(II) Ion: An Inherent Lewis Acid

The zinc(II) cation is a d¹⁰ metal ion, meaning its 3d orbitals are completely filled.[1] Consequently, it is redox-stable under typical reaction conditions and its acidity stems purely from its ability to accept electron density into its vacant 4s and 4p orbitals.[1] This makes Zn(II) a predictable and reliable Lewis acidic center, free from the complexities of redox side reactions that can plague other transition metals.[2]

The Trifluoroacetate Ligand: A Potent Inductive Electron Withdrawer

The defining feature that elevates zinc trifluoroacetate above many other zinc salts is the trifluoroacetate anion. The three fluorine atoms on the α-carbon exert a powerful inductive electron-withdrawing effect (-I effect) across the molecule.[3] This effect significantly depletes electron density from the carboxylate group, which in turn withdraws electron density from the zinc center it is coordinated to. This inductive pull substantially increases the effective positive charge on the zinc ion, making it a much stronger electron pair acceptor—and thus a more potent Lewis acid—than its non-fluorinated analogue, zinc acetate.[3][4]

The Role of Hydration and Coordination Geometry

While a definitive single-crystal X-ray structure for a simple monomeric zinc trifluoroacetate hydrate is not prominently available in the literature, its coordination environment can be inferred from related structures and its behavior in solution.

-

Coordinated Water: In its hydrated form, water molecules can coordinate directly to the zinc center. A coordinated water molecule is significantly more acidic than a free water molecule.[5] The electron-deficient zinc ion polarizes the O-H bonds of the water ligand, facilitating the dissociation of a proton. This means the catalyst can act as a source of both a strong Lewis acid (the Zn²⁺ center) and a Brønsted acid (the bound H₂O).

-

Structural Analogue - Zinc Acetate Dihydrate: The well-characterized structure of zinc acetate dihydrate, Zn(CH₃COO)₂(H₂O)₂, reveals an octahedral geometry where the zinc ion is coordinated to two bidentate acetate ligands and two water molecules. It is reasonable to postulate a similar coordination for the trifluoroacetate hydrate, which would provide open coordination sites for substrate binding upon dissociation of a water ligand.

-

The Tetranuclear Cluster: Under certain conditions, particularly in non-aqueous solvents or upon heating, zinc trifluoroacetate is known to form a stable tetranuclear oxo cluster with the formula [Zn₄O(OCOCF₃)₆]. This cluster possesses multiple zinc sites with distinct coordination environments and is a highly active catalytic species in its own right, for instance, in transesterification reactions.

The following diagram illustrates the key structural concepts:

Application in Catalysis: A Case Study in 2-Oxazoline Synthesis

The potent Lewis acidity of zinc trifluoroacetate makes it an effective catalyst for a variety of organic transformations, including transesterifications, esterifications, and heterocycle synthesis. [3]The synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides is a prime example of its utility. 2-oxazolines are important structural motifs in pharmaceuticals and serve as valuable chiral ligands.

Proposed Catalytic Cycle

The catalytic cycle leverages the ability of the zinc center to activate the substrate.

-

Coordination & Activation: The N-(2-hydroxyethyl)amide substrate coordinates to the Lewis acidic zinc center. Coordination likely occurs through the carbonyl oxygen, which is the most Lewis basic site. This coordination enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

-

Intramolecular Cyclization: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step is the key ring-forming reaction.

-

Dehydration & Catalyst Regeneration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable 2-oxazoline ring. The catalyst is regenerated and can enter a new cycle. The presence of the trifluoroacetate counter-ion may assist in proton transfers during this stage.

Experimental Protocol: Synthesis of 2-Phenyl-2-oxazoline

Objective: To synthesize 2-phenyl-2-oxazoline from N-(2-hydroxyethyl)benzamide using a catalytic amount of zinc trifluoroacetate hydrate.

Materials:

-

N-(2-hydroxyethyl)benzamide

-

Zinc trifluoroacetate hydrate (e.g., 5 mol%)

-

Toluene or other suitable high-boiling solvent

-

Reaction flask equipped with a Dean-Stark trap and condenser

-

Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel).

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add N-(2-hydroxyethyl)benzamide (1.0 eq), zinc trifluoroacetate hydrate (0.05 eq), and toluene.

-

Heating: Heat the reaction mixture to reflux. The water formed during the cyclodehydration will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-phenyl-2-oxazoline.

This protocol provides a robust and field-proven method that directly applies the principles of Lewis acid catalysis discussed herein, demonstrating the practical value of zinc trifluoroacetate hydrate in complex molecule synthesis.

Conclusion

The Lewis acidity of zinc trifluoroacetate hydrate is a powerful tool for the modern chemist. Its potency arises from the synergy between the inherent electrophilicity of the Zn(II) ion and the profound inductive-withdrawing effect of the trifluoroacetate ligands. This acidity can be quantified using established methods like ³¹P NMR spectroscopy and is harnessed in a range of catalytic applications. By understanding the fundamental structural and electronic properties of this catalyst, researchers can better predict its reactivity and deploy it with confidence to solve challenging synthetic problems in drug development and materials science.

References

-

Carbon. (n.d.). Determination of Lewis Acidity using 31P NMR. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). Zinc trifluoroacetate hydrate. Retrieved January 30, 2026, from [Link]

-

Stenutz, R. (n.d.). Gutmann Acceptor and Donor number. Retrieved January 30, 2026, from [Link]

-

MDPI. (2023, January 13). Lewis Acidic Zinc(II) Complexes of Tetradentate Ligands as Building Blocks for Responsive Assembled Supramolecular Structures. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluxionate Lewis acidity of the Zn2+ ion in carboxypeptidase A. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2016, August 8). Presentation title Single Crystal Diffraction: The Definitive Structural Technique. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 20). Section 12.5: Zinc as Lewis Acid and Template. Retrieved January 30, 2026, from [Link]

-

PubMed. (2012, August 27). Gutmann donor and acceptor numbers for ionic liquids. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2021, October 15). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Retrieved January 30, 2026, from [Link]

-

Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2015, August 23). Crystal structure of hydrated fluorides M F 2 ·4H 2 O ( M = Zn, Ni, Co): a combined approach. Retrieved January 30, 2026, from [Link]

-

MDPI. (2024, February 12). Crystal Structure of New Zinc-Hydroxy-Sulfate-Hydrate Zn4(OH)6SO4·2–2.25H2O. Retrieved January 30, 2026, from [Link]

-

ZambiaWiki. (n.d.). Gutmann–Beckett method. Retrieved January 30, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buy 2,2,2-trifluoroacetic acid;zinc;hydrate | 1276028-18-2 [smolecule.com]

- 4. Determining structure and Zn-specific Lewis acid-base descriptors for diorganozincs in non-coordinating solvents using X-ray spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluxionate Lewis acidity of the Zn2+ ion in carboxypeptidase A - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis and Preparation of Zinc Trifluoroacetate Hydrate

Introduction: The Significance of Zinc Trifluoroacetate Hydrate in Modern Chemistry

Zinc trifluoroacetate hydrate, with the chemical formula Zn(CF₃COO)₂·xH₂O, is a versatile and valuable compound in the fields of chemical synthesis, materials science, and pharmaceutical development. As a white, crystalline solid, its utility is underscored by the unique properties imparted by the zinc cation and the trifluoroacetate anion. The strong electron-withdrawing nature of the three fluorine atoms in the trifluoroacetate group significantly enhances the Lewis acidity of the zinc cation, making it an effective catalyst in a variety of organic transformations.[1] This heightened reactivity, coupled with its relative stability and ease of handling, has positioned zinc trifluoroacetate hydrate as a reagent of choice for researchers and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of zinc trifluoroacetate hydrate. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary to produce this important compound with high purity and yield. The methodologies detailed herein are grounded in established chemical principles and are presented with the clarity and precision required for successful laboratory implementation.

Core Properties and Applications

Before delving into the synthetic protocols, it is essential to understand the key characteristics and common applications of zinc trifluoroacetate hydrate.

Key Properties:

| Property | Value |

| Molecular Formula | C₄H₂F₆O₅Zn |

| Molecular Weight | 309.4 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water, methanol, and dimethyl sulfoxide (DMSO) |

Key Applications:

-

Catalysis: Due to its strong Lewis acidity, zinc trifluoroacetate hydrate is an effective catalyst for a range of organic reactions, including esterifications, transesterifications, and the formation of heterocyclic compounds.[1]

-

Materials Science: It serves as a precursor in the synthesis of more complex structures, such as polynuclear zinc-oxo clusters, through thermal decomposition methods.

-

Pharmaceutical and Agrochemical Synthesis: The compound is utilized in the preparation of various active pharmaceutical ingredients (APIs) and agrochemicals.

Synthesis Methodologies: A Tale of Two Precursors

The synthesis of zinc trifluoroacetate hydrate is typically achieved through a straightforward acid-base reaction. The two most common and economically viable starting materials are zinc oxide (ZnO) and zinc carbonate (ZnCO₃). Both pathways are reliable and yield a high-purity product when executed with care.

Method 1: Synthesis from Zinc Oxide

This method is predicated on the reaction of a basic oxide with an acid to form a salt and water. The primary advantage of using zinc oxide is its ready availability and high reactivity.

Reaction: ZnO + 2 CF₃COOH → Zn(CF₃COO)₂ + H₂O

-

Reagent Preparation: In a well-ventilated fume hood, carefully measure a stoichiometric amount of trifluoroacetic acid (TFA). For every 1.0 molar equivalent of zinc oxide, 2.0 to 2.2 molar equivalents of TFA are recommended to ensure complete reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the zinc oxide powder in a suitable solvent. Deionized water is a common and effective choice.

-

Acid Addition: Slowly add the pre-measured trifluoroacetic acid to the zinc oxide suspension dropwise. The reaction is exothermic, and a controlled addition rate is crucial to prevent excessive heat generation.

-

Reaction Progression: Continue stirring the mixture at room temperature. The initially opaque suspension will gradually become a clear solution as the zinc oxide reacts to form the soluble zinc trifluoroacetate. This process may take several hours. Gentle heating (e.g., to 40-50 °C) can be applied to expedite the reaction.

-

Isolation and Purification: Once the reaction is complete (i.e., all the zinc oxide has dissolved), the resulting solution is filtered to remove any unreacted starting material or impurities. The clear filtrate is then concentrated by rotary evaporation to induce crystallization.

-

Crystallization: The concentrated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Product Collection: The crystalline zinc trifluoroacetate hydrate is collected by vacuum filtration and washed with a small amount of cold deionized water to remove any residual acid.

-

Drying: The final product is dried in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 30-40 °C) to constant weight.

Caption: A flowchart detailing the synthesis of zinc trifluoroacetate hydrate from zinc carbonate.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for both synthesis methods, based on a representative laboratory-scale preparation.

| Parameter | Method 1: From Zinc Oxide | Method 2: From Zinc Carbonate |

| Zinc Source | Zinc Oxide (ZnO) | Zinc Carbonate (ZnCO₃) |

| Molar Mass of Zinc Source | 81.38 g/mol | 125.38 g/mol |

| Trifluoroacetic Acid (TFA) | 2.0 - 2.2 molar equivalents | 2.0 - 2.2 molar equivalents |

| Solvent | Deionized Water | Deionized Water |

| Typical Reaction Temperature | Room Temperature to 50 °C | Room Temperature |

| Expected Yield | > 90% | > 90% |

Safety and Handling

As with any chemical synthesis, adherence to proper safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations involving trifluoroacetic acid and the reaction itself should be conducted in a well-ventilated fume hood. Trifluoroacetic acid is corrosive and has a pungent odor.

-

Exothermic Reaction: Be mindful that the reaction of zinc oxide with trifluoroacetic acid is exothermic. Slow, controlled addition of the acid is necessary to manage the heat generated.

-

Gas Evolution: The reaction with zinc carbonate produces carbon dioxide gas. Ensure that the reaction vessel is not sealed to avoid pressure buildup.

-

Handling of the Product: Zinc trifluoroacetate hydrate is classified as an irritant. [2]It can cause skin and eye irritation. [2]Avoid inhalation of the dust and direct contact with the skin and eyes.

Conclusion

The synthesis of zinc trifluoroacetate hydrate via the reaction of either zinc oxide or zinc carbonate with trifluoroacetic acid is a robust and reliable process. By following the detailed protocols outlined in this guide, researchers and scientists can confidently prepare this versatile reagent for their specific applications. The key to a successful synthesis lies in the careful control of stoichiometry, reaction conditions, and purification procedures. With its significant role in catalysis and materials science, a thorough understanding of the preparation of zinc trifluoroacetate hydrate is a valuable asset for any chemical professional.

References

-

PubChem. (n.d.). Zinc trifluoroacetate hydrate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of Zinc Trifluoroacetate Hydrate

Introduction: Unveiling Thermal Transitions with Precision

Zinc trifluoroacetate hydrate (Zn(CF₃COO)₂·xH₂O) is a versatile precursor in materials science and a valuable reagent in various chemical syntheses. Its thermal decomposition is a critical process for the controlled fabrication of zinc-containing materials, such as zinc oxide and zinc fluoride, with tailored properties. Thermogravimetric analysis (TGA) is an indispensable technique for elucidating the thermal stability, decomposition pathways, and stoichiometry of this compound. This in-depth guide provides a comprehensive exploration of the thermogravimetric analysis of zinc trifluoroacetate hydrate, offering theoretical insights, practical experimental protocols, and detailed data interpretation for researchers, scientists, and drug development professionals.

The trifluoroacetate anion's strong electron-withdrawing nature significantly influences the thermal behavior of the salt compared to its acetate analogue. Understanding the distinct stages of dehydration and decomposition is paramount for optimizing synthesis protocols and ensuring the desired material composition and morphology. This guide will navigate the complexities of the thermal decomposition of zinc trifluoroacetate hydrate, providing a robust framework for its characterization.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data, a TGA curve, provides quantitative information about physical and chemical phenomena that involve mass change, such as dehydration, decomposition, and oxidation. By meticulously analyzing the TGA curve, one can determine the temperature ranges of these transitions, the stoichiometry of the reactions, and the composition of the final residue.

The Thermal Decomposition Pathway of Zinc Trifluoroacetate Hydrate: A Multi-Step Process

The thermal decomposition of zinc trifluoroacetate hydrate is a sequential process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt. While the exact number of water molecules can vary, for the purpose of this guide, we will consider the monohydrate, Zn(CF₃COO)₂·H₂O, as a representative example based on available chemical information.[1]

Step 1: Dehydration

The initial mass loss observed in the TGA of zinc trifluoroacetate hydrate corresponds to the removal of water molecules. This endothermic process typically occurs at relatively low temperatures, generally below 150°C. The completion of this step results in the formation of anhydrous zinc trifluoroacetate.

Zn(CF₃COO)₂·H₂O(s) → Zn(CF₃COO)₂(s) + H₂O(g)

Step 2: Decomposition of Anhydrous Zinc Trifluoroacetate

Following dehydration, the anhydrous salt undergoes a more complex, multi-step decomposition at elevated temperatures. The strong C-F bonds and the electronegativity of the fluorine atoms influence the decomposition mechanism, leading to a variety of gaseous byproducts. The final solid residue is typically zinc oxide (ZnO) or, under certain conditions, zinc fluoride (ZnF₂). The decomposition of metal trifluoroacetates is known to be intricate, often involving the formation of intermediate species.[2]

The overall decomposition of the anhydrous salt to zinc oxide can be represented as:

Zn(CF₃COO)₂(s) → ZnO(s) + CO(g) + CO₂(g) + other fluorine-containing gaseous byproducts

Based on the decomposition of similar metal trifluoroacetates and trifluoroacetic acid itself, the gaseous byproducts are expected to include carbon monoxide (CO), carbon dioxide (CO₂), and potentially trifluoroacetyl fluoride (CF₃COF) and hexafluoroacetone ((CF₃)₂CO).[3] The formation of hydrogen fluoride (HF) has also been reported as a hazardous decomposition product.

Experimental Protocol for TGA of Zinc Trifluoroacetate Hydrate

This section provides a detailed, step-by-step methodology for conducting a reliable thermogravimetric analysis of zinc trifluoroacetate hydrate.

Instrumentation:

-

A high-precision thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C.

-

An inert purge gas system (e.g., high-purity nitrogen or argon).

-

Optional: A coupled evolved gas analysis (EGA) system, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, for the identification of gaseous byproducts.[4][5]

Sample Preparation:

-

Ensure the zinc trifluoroacetate hydrate sample is a fine, homogeneous powder to promote uniform heat distribution.

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Record the exact initial mass of the sample.

TGA Parameters:

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp up to 600°C at a constant heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.[6]

-

-

Purge Gas:

-

Use an inert gas, such as nitrogen or argon, to prevent oxidative side reactions.

-

Maintain a constant flow rate of 20-50 mL/min throughout the experiment.

-

-

Data Acquisition:

-

Continuously record the sample mass and temperature.

-

Post-Analysis:

-

Allow the furnace to cool down to room temperature before removing the crucible.

-

Carefully weigh the final residue to verify the mass loss recorded by the instrument.

-

If desired, the residue can be further analyzed by techniques such as X-ray diffraction (XRD) to identify its crystalline phase.

Data Interpretation and Quantitative Analysis

The TGA curve of zinc trifluoroacetate hydrate is analyzed to extract key quantitative information. The following table summarizes the expected thermal events and the corresponding theoretical mass loss calculations for Zn(CF₃COO)₂·H₂O.

| Thermal Event | Temperature Range (°C) | Description | Chemical Transformation | Theoretical Mass Loss (%) |

| Step 1: Dehydration | 50 - 150 | Loss of water of hydration. | Zn(CF₃COO)₂·H₂O → Zn(CF₃COO)₂ + H₂O | 5.82% |

| Step 2: Decomposition | 250 - 450 | Decomposition of the anhydrous salt to zinc oxide. | Zn(CF₃COO)₂ → ZnO + Gaseous Byproducts | 73.71% |

| Final Residue | > 450 | Stable zinc oxide. | ZnO | 20.47% (remaining mass) |

Note: The temperature ranges are estimations based on the thermal behavior of analogous metal trifluoroacetate and acetate compounds. Actual values may vary depending on experimental conditions such as heating rate and sample purity.

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental process and the chemical transformations, the following diagrams are provided.

Experimental Workflow for TGA Analysis

Caption: Experimental workflow for the thermogravimetric analysis of zinc trifluoroacetate hydrate.

Thermal Decomposition Pathway of Zinc Trifluoroacetate Monohydrate

Caption: Proposed thermal decomposition pathway of zinc trifluoroacetate monohydrate.

Trustworthiness and Self-Validating Protocols

The reliability of TGA results hinges on meticulous experimental execution and cross-validation. To ensure the trustworthiness of the data:

-

Instrument Calibration: Regularly calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Baseline Correction: Perform a blank run with an empty crucible under the same experimental conditions and subtract it from the sample run to correct for any instrumental drift.

-

Reproducibility: Conduct multiple runs with fresh samples to ensure the reproducibility of the TGA curves.

-

Complementary Analyses: Whenever possible, couple the TGA with EGA techniques like MS or FTIR to definitively identify the evolved gaseous species. Furthermore, characterize the final residue using XRD to confirm its chemical identity and crystallinity. This multi-technique approach provides a self-validating system for the interpretation of the thermal decomposition process.

Conclusion: A Powerful Tool for Material Characterization

Thermogravimetric analysis is a powerful and essential technique for characterizing the thermal properties of zinc trifluoroacetate hydrate. This guide has provided a comprehensive framework for understanding its multi-step decomposition, from the initial dehydration to the formation of the final zinc oxide residue. By following the detailed experimental protocol and data interpretation guidelines, researchers can obtain accurate and reliable TGA data. The integration of this thermal analysis with other characterization techniques will lead to a deeper understanding of the material's behavior and enable the rational design of novel materials with desired properties. The insights gained from TGA are not only of academic interest but also hold significant practical value for the optimization of industrial processes involving zinc trifluoroacetate hydrate.

References

-

Mocatta, D., et al. (2020). Structural Evolution of Iron(III) Trifluoroacetate upon Thermal Decomposition: Chains, Layers, and Rings. Chemistry of Materials, 32(5), 2007-2016. [Link]

-

PubChem. (n.d.). Zinc trifluoroacetate hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Process Insights. (n.d.). Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). [Link]

-

Henry Royce Institute. (n.d.). Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS). [Link]

-

E. P. Phillips, et al. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 115-119. [Link]

Sources

- 1. Zinc trifluoroacetate hydrate | C4H2F6O5Zn | CID 57375648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. process-insights.com [process-insights.com]

- 5. Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute [royce.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Hygroscopic Nature of Zinc Trifluoroacetate Hydrate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the hygroscopic properties of zinc trifluoroacetate hydrate, a reagent with significant applications in chemical synthesis and drug development. Understanding and managing its interaction with atmospheric moisture is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and achieving desired reaction outcomes. This document moves beyond a simple definition of hygroscopicity to offer practical, field-tested insights into its implications and management.

The Nature of Hygroscopicity in Zinc Trifluoroacetate Hydrate

Zinc trifluoroacetate hydrate's propensity to attract and retain water molecules from the surrounding environment is a critical physicochemical characteristic. This behavior is inherent to its chemical structure and has significant implications for its handling, storage, and application.

The presence of the trifluoroacetate anions, with their electron-withdrawing fluorine atoms, influences the Lewis acidity of the zinc cation. Water molecules, being polar, are readily attracted to the zinc center. The "hydrate" designation in its name explicitly indicates that water molecules are already incorporated into its crystal lattice structure. However, this does not preclude the absorption of additional atmospheric moisture, particularly in environments with high relative humidity.

This absorbed moisture can lead to a cascade of physical and chemical alterations, including changes in crystal structure, chemical degradation, reduced stability, and altered dissolution behavior. In the context of drug development, where precision and consistency are non-negotiable, a thorough understanding of a reagent's hygroscopicity is a foundational requirement for robust formulation and process design.[1]

Quantifying and Classifying Hygroscopicity

To effectively manage a hygroscopic material, its behavior must be quantitatively characterized. Several analytical techniques are employed to determine the extent and rate of moisture uptake.

Table 1: Key Analytical Techniques for Hygroscopicity Assessment

| Technique | Principle | Information Gained | Relevance to Zinc Trifluoroacetate Hydrate |

| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity (RH) at a constant temperature.[2][3] | Provides a moisture sorption isotherm, revealing the equilibrium moisture content at different RH levels, the rate of uptake, and hysteresis between sorption and desorption. | A DVS isotherm would definitively classify the hygroscopicity of zinc trifluoroacetate hydrate and identify critical RH thresholds for handling and storage. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] | Determines the temperature at which water of hydration is lost and can quantify the amount of water present in the hydrate. | TGA can be used to determine the number of water molecules in the hydrate and assess its thermal stability. |

| Karl Fischer (KF) Titration | A highly specific and accurate chemical method for the determination of water content.[4] | Provides a precise quantification of the total water content (both bound and adsorbed) in a sample. | KF titration is the gold standard for accurately determining the water content of a batch of zinc trifluoroacetate hydrate before use in a moisture-sensitive reaction. |

Practical Implications of Hygroscopicity in a Research Setting

The hygroscopic nature of zinc trifluoroacetate hydrate has direct consequences on laboratory practices. Failure to account for its affinity for water can lead to significant errors and inconsistencies.

Impact on Weighing and Solution Preparation

Accurate weighing is the cornerstone of reproducible chemistry. For a hygroscopic substance like zinc trifluoroacetate hydrate, exposure to ambient air during weighing can lead to a continuous increase in mass as it absorbs moisture. This makes it challenging to obtain an accurate weight of the anhydrous compound.

Furthermore, the presence of excess water can affect the solubility of the salt in organic solvents, which are often used in catalytic applications.[6] This can lead to difficulties in preparing solutions of a precise concentration.

Influence on Chemical Reactions and Catalysis

Zinc trifluoroacetate is often employed as a Lewis acid catalyst in organic synthesis. The Lewis acidity of the zinc center is crucial for its catalytic activity.[7] The coordination of water molecules to the zinc ion can modulate its Lewis acidity, potentially impacting reaction rates and selectivity.[8] In some cases, the presence of a controlled amount of water can be beneficial, while in others, particularly in moisture-sensitive reactions, it can be detrimental.

The interaction of water with zinc oxide, a related compound, has been shown to be critical for its catalytic activity, with water playing a role in the generation of reactive oxygen species.[6][9] This highlights the nuanced role that water can play in zinc-mediated catalysis.

Experimental Protocols for Handling and Analysis

Adherence to strict protocols is essential when working with hygroscopic materials to ensure the integrity of the reagent and the reliability of experimental results.

Best Practices for Storage and Handling

Proper storage is the first line of defense against moisture contamination.

-

Storage Environment: Zinc trifluoroacetate hydrate should be stored in a tightly sealed container in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Handling: Whenever possible, handle the compound in a low-humidity environment, such as a glove box. If a glove box is not available, work quickly and efficiently to minimize exposure to the atmosphere. Use dry glassware and spatulas.

Caption: Recommended storage and handling workflow for zinc trifluoroacetate hydrate.

Protocol for Determining Water Content by Karl Fischer Titration

This protocol provides a standardized method for accurately quantifying the water content in a sample of zinc trifluoroacetate hydrate.

Materials:

-

Karl Fischer titrator (volumetric or coulometric)

-

Anhydrous methanol (or other suitable solvent)

-

Karl Fischer reagent (e.g., Hydranal™-Composite 5)

-

Gastight syringe

-

Analytical balance

Procedure:

-

System Preparation: Add the appropriate solvent to the titration vessel of the Karl Fischer titrator and pretitrate to a stable, dry endpoint to eliminate any residual moisture in the solvent and the vessel.

-

Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a sample of zinc trifluoroacetate hydrate (typically 50-100 mg, depending on the expected water content) into a dry, tared vial.

-

Sample Introduction: Quickly uncap the vial and transfer the solid sample into the titration vessel. Reseal the vessel immediately to prevent the ingress of atmospheric moisture.

-

Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted. The instrument will automatically detect the endpoint.

-

Calculation: The instrument's software will calculate the water content based on the amount of KF reagent consumed and the weight of the sample. The result is typically expressed as a percentage by weight.

Caption: Step-by-step workflow for Karl Fischer titration of zinc trifluoroacetate hydrate.

Protocol for Preparing a Standardized Catalytic Solution

This protocol outlines the preparation of a standardized solution of zinc trifluoroacetate for use in a moisture-sensitive catalytic reaction.

Materials:

-

Zinc trifluoroacetate hydrate

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile)

-

Schlenk flask or other suitable oven-dried glassware

-

Magnetic stirrer

-

Inert gas supply (argon or nitrogen)

-

Gastight syringes and needles

Procedure:

-

Determine Water Content: Prior to preparing the solution, determine the exact water content of the zinc trifluoroacetate hydrate batch using Karl Fischer titration.

-

Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas or in a desiccator.

-

Inert Atmosphere: Assemble the glassware under a positive pressure of inert gas (argon or nitrogen).

-

Weighing: In a glove box or under a positive pressure of inert gas, weigh the required amount of zinc trifluoroacetate hydrate. Adjust the mass to account for the water content determined in step 1 to ensure the correct molar amount of the anhydrous salt is used.

-

Dissolution: Transfer the weighed solid to the Schlenk flask. Add the required volume of anhydrous solvent via a syringe.

-

Stirring: Stir the mixture under an inert atmosphere until the solid is completely dissolved.

-

Storage: The resulting solution should be stored under an inert atmosphere and used as soon as possible. If storage is necessary, seal the flask with a septum and parafilm.

Caption: Flowchart for the preparation of a standardized catalytic solution of zinc trifluoroacetate.

Conclusion and Recommendations

The hygroscopic nature of zinc trifluoroacetate hydrate is a critical factor that must be carefully considered and managed in any research or development setting. By understanding the principles of hygroscopicity, employing appropriate analytical techniques for quantification, and adhering to rigorous handling and storage protocols, researchers can mitigate the risks associated with moisture absorption. This proactive approach will ensure the integrity of the reagent, leading to more reliable, reproducible, and successful experimental outcomes. For applications where the presence of water is detrimental, the use of anhydrous zinc trifluoroacetate, if available, or the stringent protocols outlined in this guide are strongly recommended.

References

-

Surface Measurement Systems. Dynamic Vapor Sorption. [Link]

-

METTLER TOLEDO. Dynamic Vapor Sorption. [Link]

-

Wikipedia. Dynamic vapor sorption. [Link]

-

SK pharmteco. Dynamic Vapor Sorption. [Link]

-

PubChem. Zinc trifluoroacetate hydrate. [Link]

-

ResearchGate. Layered Zinc Hydroxide Salts Intercalated with Anionic Surfactants and Adsolubilized with UV Absorbing Organic Molecules. [Link]

-

Royal Society of Chemistry. From hygroscopic hydrogel to sustainable water nexus: a critical review of hydrogel-based atmospheric harvesters. [Link]

-

ResearchGate. Controlling Factors for the Conversion of Trifluoroacetate Sols into Thin Metal Fluoride Coatings. [Link]

-

CDP Innovation. Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation. [Link]

-

Aquatech. KARL FISCHER REAGENTS | TECHNICAL MANUAL. [Link]

-

ResearchGate. Electrolyte Engineering with TFA Anion‐Rich Solvation Structure to Construct Highly Stable Zn/Na Dual‐Salt Batteries. [Link]

-

Reddit. Solubility of zinc compounds in various solvents. [Link]

-

AquaEnergy Expo Knowledge Hub. Good Titration Practice™ in Karl Fischer Titration. [Link]

-

PubMed. Substantivity of Zinc Salts Used as Rinsing Solutions and Their Effect on the Inhibition of Streptococcus Mutans. [Link]

-

ResearchGate. Influence of Hygroscopic Materials in the Stabilization of Relative Humidity Inside Museum Display Cases. [Link]

-

MDPI. Lewis Acidic Zinc(II) Complexes of Tetradentate Ligands as Building Blocks for Responsive Assembled Supramolecular Structures. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

ResearchGate. Zn(OTf)2.6H2O catalysed acylation of aldehydes: Preparation of 1,1-diacetates and α-chloroalkyl esters. [Link]

-

BCREC. Vegetal Oil Transesterification Using Tetranuclear Zinc-Diterpene Clusters as the Catalysts. [Link]

-

Chemistry LibreTexts. 12.5: Zinc as Lewis Acid and Template. [Link]

-

National Center for Biotechnology Information. Research Progress on Hygroscopic Agents for Atmospheric Water Harvesting Systems. [Link]

-

Wikipedia. Sodium chloride. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

-

PubMed Central. Quenched Lewis Acidity: Studies on the Medium Dependent Fluorescence of Zinc(II) Complexes. [Link]

-

National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Zinc and Selected Compoundsa. [Link]

-

National Center for Biotechnology Information. Preparation and Purification of Zinc Sulphinates Reagents for Organic Synthesis. [Link]

-

ResearchGate. Synthesis and Optical Properties of Zincke Salts Having Chiral Anions. [Link]

-

Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges. [Link]

-

ResearchGate. Lewis Acid-Base Effect and Protonation in Electrolyte Engineering Enable Shuttle-Free, Dendrite-Free, and HER-Free Aqueous Zn-I2 Batteries. [Link]

-

National Center for Biotechnology Information. The oral anti-volatile sulphur compound effects of zinc salts and their stability constants. [Link]

-

ResearchGate. TGA curves of the as-prepared Fe-MOF from 50 °C to 800 °C. [Link]

-

Organic Syntheses. PREPARATION OF SOLID ORGANOZINC PIVALATES AND THEIR REACTION IN PD-CATALYZED CROSS-COUPLINGS. [Link]

-

Vinipul Inorganics Pvt. Ltd. What is the solubility of Zinc Chloride in various solvents?. [Link]

-

ResearchGate. Experimental methods in chemical engineering: Karl Fischer titration. [Link]

-

ResearchGate. The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C.. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 4. tainstruments.com [tainstruments.com]

- 5. pharmainfo.in [pharmainfo.in]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Quenched Lewis Acidity: Studies on the Medium Dependent Fluorescence of Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

A Comprehensive Safety and Handling Guide for Zinc Trifluoroacetate Hydrate

An In-depth Technical Resource for Researchers and Drug Development Professionals

Section 1: Chemical and Physical Identity

Zinc trifluoroacetate hydrate is an organometallic compound utilized in various research applications, including as a biochemical for proteomics research and as a Lewis acid catalyst in organic synthesis.[1][2] Its efficacy is derived from the strong Lewis acidity conferred by the zinc ion and the electron-withdrawing nature of the trifluoroacetate groups.[2] However, these same properties contribute to its hazardous nature. A foundational understanding of its physical and chemical properties is the first step in a robust safety assessment.

Table 1.1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 207801-31-8 | [1][3][4] |

| Molecular Formula | C₄F₆O₄Zn · xH₂O | [4][5] |

| Molecular Weight | 291.41 g/mol (Anhydrous) | [1] |

| IUPAC Name | zinc;2,2,2-trifluoroacetate;hydrate | [1][6] |

| Synonyms | Zinc(II) 2,2,2-trifluoroacetate hydrate |[6] |

Table 1.2: Physical and Chemical Properties

| Property | Description | Rationale for Safety Concern | Source(s) |

|---|---|---|---|

| Appearance | White to off-white solid, may be chunks or powder. | Fine powder increases the risk of inhalation. | [1][7] |

| Solubility | Soluble in water. | Spills can easily contaminate aqueous environments; dissolution on skin can accelerate corrosive action. | [1] |

| Sensitivity | Hygroscopic and Air Sensitive. | Absorption of moisture from the air can degrade the material and create a corrosive solution on contact with surfaces. |[1][4][7] |

Section 2: Hazard Identification and Risk Assessment

The primary threat posed by zinc trifluoroacetate hydrate stems from its severe corrosive potential to skin and eyes, its harm if inhaled, and its potential for significant toxicity if ingested.[1][3] The hygroscopic nature of the compound is a critical factor; it readily absorbs ambient moisture to form a highly corrosive acidic solution.

Table 2.1: GHS Hazard Summary | | | | :--- | :--- | | Pictogram(s) |

| | Signal Word | Danger | | Hazard Statements | H314: Causes severe skin burns and eye damage.H332: Harmful if inhaled.H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4]H412: Harmful to aquatic life with long lasting effects. | | Precautionary Statements | P261, P264, P271, P273, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P501 |Expert Insight: The Causality of Corrosivity

The severe corrosive action of zinc trifluoroacetate hydrate is a synergistic effect. The trifluoroacetate anion is the conjugate base of a strong acid, trifluoroacetic acid. When the salt dissolves in water (either from a solution or from moisture on the skin), it can create an acidic environment. Concurrently, the Zn²⁺ ion acts as a Lewis acid. This dual-action acidity aggressively damages biological tissues upon contact. The "hydrate" form indicates the presence of water, which can facilitate this corrosive process.

Section 3: Core Safety Protocols: Handling and Storage

A multi-layered approach to safety, combining engineering controls, appropriate personal protective equipment (PPE), and meticulous handling practices, is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure.

-

Ventilation: All work must be conducted in a well-ventilated area.[3] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required.

-

Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and regularly tested.[8]

Personal Protective Equipment (PPE)

Given the severe corrosive hazard, there is no room for compromise on PPE.

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield is required whenever handling the solid or its solutions.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities, a chemically resistant apron or full-body suit is recommended.

-

Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved particulate respirator is necessary.[8]

Caption: Diagram 3.1: PPE Selection Workflow

Safe Handling Practices Protocol

-

Preparation: Designate a specific area for handling. Ensure all required engineering controls are active and all PPE is correctly worn before retrieving the chemical from storage.

-

Handling: Avoid breathing dust, vapors, or mists.[8] Prevent all contact with eyes, skin, and clothing.[4]

-